molecular formula C15H20BrNO3 B13493391 Tert-butyl 3-(3-bromophenyl)morpholine-4-carboxylate

Tert-butyl 3-(3-bromophenyl)morpholine-4-carboxylate

Cat. No.: B13493391
M. Wt: 342.23 g/mol
InChI Key: BXTNNQNVRSWHGZ-UHFFFAOYSA-N
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Description

Tert-butyl 3-(3-bromophenyl)morpholine-4-carboxylate is an organic compound that belongs to the class of morpholine derivatives It is characterized by the presence of a bromophenyl group attached to the morpholine ring, with a tert-butyl ester group at the carboxylate position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(3-bromophenyl)morpholine-4-carboxylate typically involves the reaction of 3-bromophenylmorpholine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester bond. The reaction conditions generally include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(3-bromophenyl)morpholine-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding phenyl derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).

Major Products

    Substitution: Formation of substituted morpholine derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of phenylmorpholine derivatives.

Scientific Research Applications

Tert-butyl 3-(3-bromophenyl)morpholine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-bromophenyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(3-bromophenyl)morpholine-4-carboxylate
  • Tert-butyl 3-(4-bromophenyl)morpholine-4-carboxylate
  • Tert-butyl 3-(4-bromopyridin-2-yl)morpholine-4-carboxylate

Uniqueness

Tert-butyl 3-(3-bromophenyl)morpholine-4-carboxylate is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological profiles and chemical properties compared to its analogs.

Properties

Molecular Formula

C15H20BrNO3

Molecular Weight

342.23 g/mol

IUPAC Name

tert-butyl 3-(3-bromophenyl)morpholine-4-carboxylate

InChI

InChI=1S/C15H20BrNO3/c1-15(2,3)20-14(18)17-7-8-19-10-13(17)11-5-4-6-12(16)9-11/h4-6,9,13H,7-8,10H2,1-3H3

InChI Key

BXTNNQNVRSWHGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1C2=CC(=CC=C2)Br

Origin of Product

United States

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